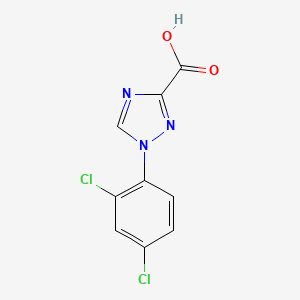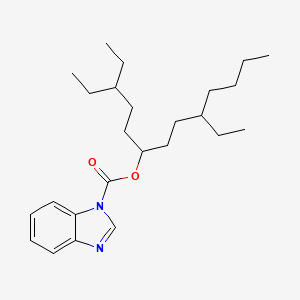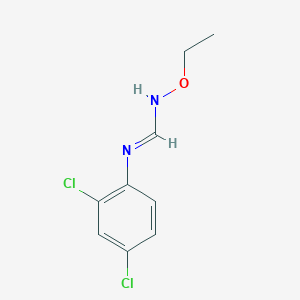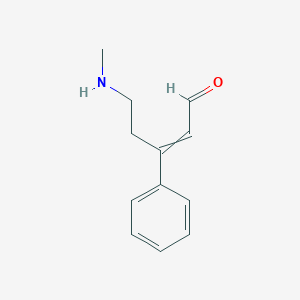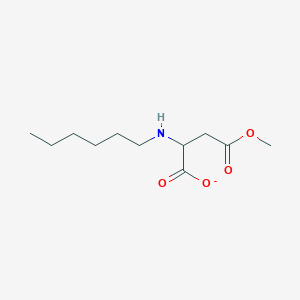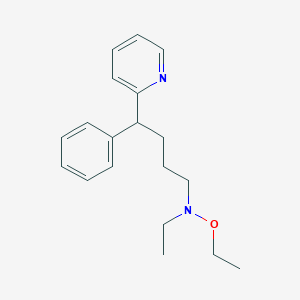![molecular formula C23H21ClN2O B14335097 1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride CAS No. 100623-71-0](/img/structure/B14335097.png)
1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride is a complex organic compound that features a naphthalene ring, a cyclohexadiene ring, and a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with cyclohexadiene derivatives under specific conditions to form the intermediate compound. This intermediate is then reacted with pyridine derivatives to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes .
Applications De Recherche Scientifique
1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of advanced materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 1-(benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a naphthalene ring and a triazole ring, similar to the naphthalene and pyridinium rings in 1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride.
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: This compound features a cyclohexene ring, similar to the cyclohexadiene ring in this compound.
Uniqueness
This compound is unique due to its combination of a naphthalene ring, a cyclohexadiene ring, and a pyridinium ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
100623-71-0 |
|---|---|
Formule moléculaire |
C23H21ClN2O |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
N-(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C23H20N2O.ClH/c26-22(18-25-16-7-2-8-17-25)24-23(14-5-1-6-15-23)21-13-9-11-19-10-3-4-12-20(19)21;/h1-14,16-17H,15,18H2;1H |
Clé InChI |
SHPQQHBLGFZKSD-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC1(C2=CC=CC3=CC=CC=C32)NC(=O)C[N+]4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



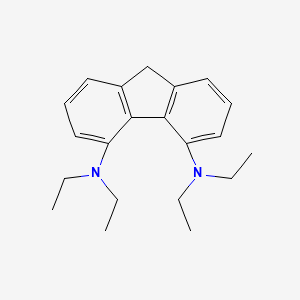
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
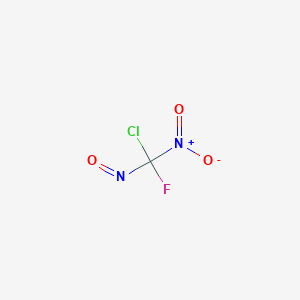
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
